

An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexylpropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Cyclohexylpropanamide*

Cat. No.: B072063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of **N-Cyclohexylpropanamide** (CAS No. 1126-56-3). Recognizing the critical need for accurate physicochemical data in research and development, this document summarizes predicted properties, outlines detailed experimental protocols for their determination, and presents a logical workflow for the synthesis and characterization of this compound.

Physicochemical Data of N-Cyclohexylpropanamide

Precise experimental data for the melting and boiling points of **N-Cyclohexylpropanamide** are not readily available in the current scientific literature. However, computational models provide estimations for these properties. The following table summarizes the calculated values obtained using the Joback method, a well-established estimation technique.

Property	Predicted Value (Kelvin)	Predicted Value (°Celsius)	Data Source and Method
Melting Point	301.16 K	28.01 °C	Cheméo (Joback Method)
Boiling Point	528.91 K	255.76 °C	Cheméo (Joback Method)

It is crucial for researchers to note that these values are predictions and should be confirmed by experimental analysis.

Experimental Protocols for Property Determination

For the empirical determination of the melting and boiling points of **N-Cyclohexylpropanamide**, standard laboratory procedures should be followed. The subsequent sections detail generalized yet comprehensive protocols that can be adapted for this purpose.

1. Experimental Protocol for Melting Point Determination

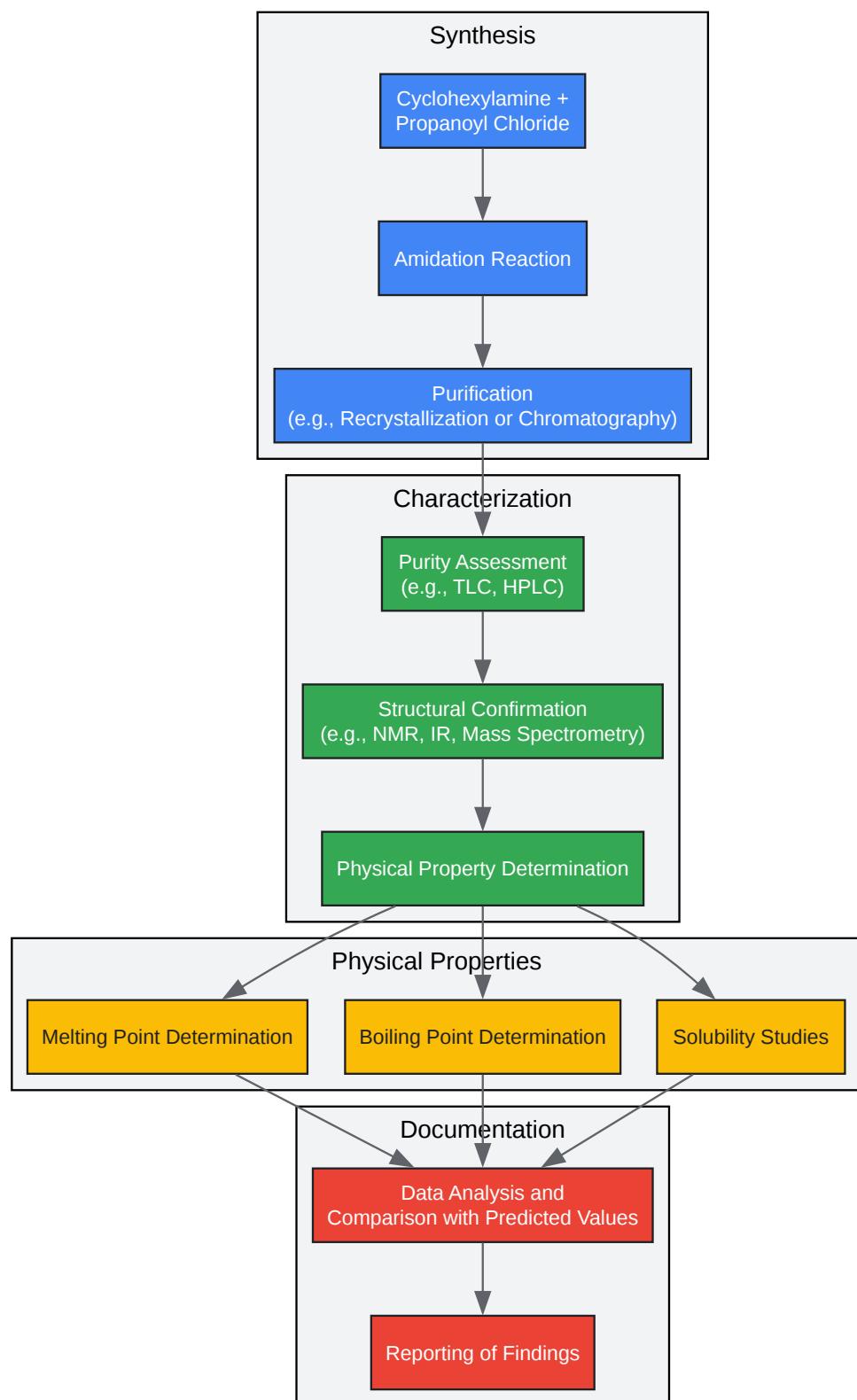
The melting point of a solid compound is a key indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

- Apparatus:
 - Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
 - Capillary tubes (sealed at one end)
 - Spatula
 - Mortar and pestle
 - Thermometer (calibrated)
- Procedure:

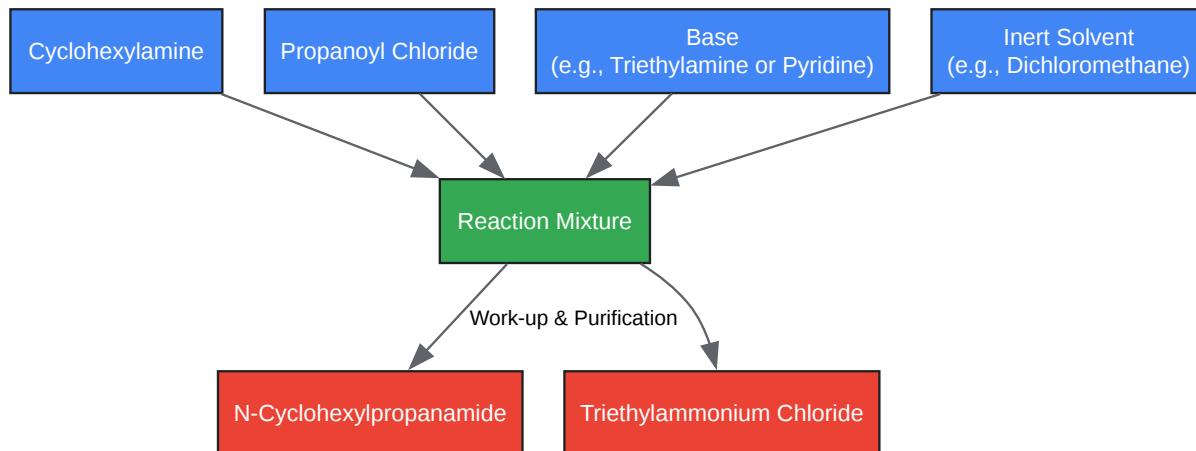
- Sample Preparation: A small sample of **N-Cyclohexylpropanamide** is finely ground using a mortar and pestle to ensure a uniform particle size.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.
- Heating and Observation: The sample is heated at a rate of approximately 10-15 °C per minute initially. As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically less than 2 °C).

2. Experimental Protocol for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The following micro boiling point method is suitable for small sample quantities.


- Apparatus:
 - Thiele tube or a similar heating bath apparatus
 - Small test tube
 - Capillary tube (sealed at one end)
 - Thermometer (calibrated)
 - Heat source (e.g., Bunsen burner or heating mantle)
 - Mineral oil or other suitable heating fluid

- Procedure:


- Sample Preparation: A small amount of **N-Cyclohexylpropanamide** is placed in the small test tube.
- Capillary Inversion: A capillary tube is placed, sealed end up, into the test tube containing the sample.
- Apparatus Assembly: The test tube is attached to the thermometer with the sample level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing the heating fluid.
- Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled.
- Observation: Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, the heat source is removed.
- Data Recording: The liquid in the test tube will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Workflow and Process Visualization

To aid researchers in the synthesis and characterization of **N-Cyclohexylpropanamide**, the following diagrams illustrate the logical workflow and a general synthesis pathway.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis, Characterization, and Physical Property Determination of **N-Cyclohexylpropanamide**.

[Click to download full resolution via product page](#)

Caption: A general signaling pathway for the synthesis of **N-Cyclohexylpropanamide** via amidation.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of N-Cyclohexylpropanamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072063#n-cyclohexylpropanamide-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com